molecular formula C7H15N3Si B2863797 1-(Trimethylsilylmethyl)pyrazol-4-amine CAS No. 2361634-79-7

1-(Trimethylsilylmethyl)pyrazol-4-amine

Cat. No.: B2863797
CAS No.: 2361634-79-7
M. Wt: 169.303
InChI Key: NMGRUFXUHXDIKP-UHFFFAOYSA-N
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Description

1-(Trimethylsilylmethyl)pyrazol-4-amine is a chemical compound with the molecular formula C7H15N3Si and a molecular weight of 169.3 g/mol . It features a pyrazole ring substituted with a trimethylsilylmethyl group at the 1-position and an amine group at the 4-position. This compound is notable for its unique structure, which allows for diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilylmethyl)pyrazol-4-amine can be synthesized through various methods. Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilylmethyl)pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Scientific Research Applications

1-(Trimethylsilylmethyl)pyrazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Trimethylsilylmethyl)pyrazol-4-amine is unique due to its trimethylsilylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(trimethylsilylmethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGRUFXUHXDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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